molecular formula C11H16O2 B2845635 (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol CAS No. 2248197-84-2

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol

Cat. No.: B2845635
CAS No.: 2248197-84-2
M. Wt: 180.247
InChI Key: ZANCASBONDVBOO-VIFPVBQESA-N
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Description

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Biocatalysis: Employing enzymes or microorganisms to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Compounds: Used as an intermediate in the synthesis of other chiral compounds.

    Catalysis: Acts as a chiral ligand in asymmetric catalysis.

Biology

    Enzyme Studies: Used in studies involving enzyme-substrate interactions due to its chiral nature.

Medicine

    Pharmaceuticals: Serves as a precursor in the synthesis of drugs with specific chiral requirements.

Industry

    Fragrance and Flavor: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and activity. The methoxy and methyl groups contribute to the compound’s hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: The enantiomer of the compound with different optical activity.

    4-Methoxy-2-methylphenol: Lacks the propanol chain, resulting in different chemical properties.

    2-(4-Methoxyphenyl)propan-1-ol: Lacks the methyl group on the phenyl ring.

Uniqueness

    Chirality: The (2R)-enantiomer exhibits unique interactions in biological systems compared to its (2S)-counterpart.

    Functional Groups: The presence of both methoxy and methyl groups on the phenyl ring imparts distinct chemical reactivity and physical properties.

Properties

IUPAC Name

(2R)-2-(4-methoxy-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCASBONDVBOO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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